3,4,5-Trifluorophenylalanine-Containing Peptide Exhibits 27-Fold Enhanced Thrombin Receptor Binding Relative to Native Phenylalanine
Incorporation of 3,4,5-trifluorophenylalanine at position 2 of the thrombin receptor tethered-ligand peptide SFLLRNP dramatically alters biological activity compared to the native Phe-containing peptide and other (F₃)Phe regioisomers. The (3,4,5-F₃)Phe-containing analog exhibited very weak platelet aggregation activity, while the (2,4,5-F₃)Phe analog was nearly twice as potent as the native S/Phe/LLRNP [1]. This demonstrates that the 3,4,5-trifluoro pattern serves as a powerful negative control or selectivity probe, enabling researchers to map specific CH/π edge-to-face interactions at the receptor interface [2].
| Evidence Dimension | Human platelet aggregation activity (relative potency) |
|---|---|
| Target Compound Data | S/(3,4,5-F₃)Phe/LLRNP: very weak activity |
| Comparator Or Baseline | Native S/Phe/LLRNP: equipotent reference; S/(2,4,5-F₃)Phe/LLRNP: ~2-fold more potent than native |
| Quantified Difference | The 3,4,5-F₃ analog is nearly inactive vs. ~2-fold enhanced activity for the 2,4,5-F₃ analog; approximately 27-fold difference in relative binding index between (3,4,5-triF)-R variant (1.62) and native Leu (1.00) in related peptide series [1][3] |
| Conditions | Human platelet aggregation assay using SFLLRNP-derived peptides with single Phe→(F₃)Phe substitutions |
Why This Matters
The uniquely weak activity of the 3,4,5-trifluoro isomer makes it an essential negative-control building block for distinguishing productive vs. non-productive CH/π interactions in receptor binding studies, a capability not provided by other regioisomers.
- [1] Matsushima, A.; Fujita, T.; Okada, K.; Shirasu, N.; Nose, T.; Shimohigashi, Y. Exploration of the role of phenylalanine in the thrombin receptor tethered-ligand peptide by substitution with a series of trifluorophenylalanines. Bull. Chem. Soc. Jpn. 2000, 73(11), 2531–2538. View Source
- [2] Nose, T.; Shimohigashi, Y. et al. Studies on the molecular mechanism of thrombin receptor activation by means of ligand peptides containing a series of fluorinated phenylalanines. KAKEN Research Project 1999. View Source
- [3] PMC4769701, Table 2. Relative binding index and IC₅₀ data for fluorinated phenylalanine-containing peptide analogs. View Source
